N-(1,3-benzodioxol-5-yl)-2-(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetamide
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Description
N-(1,3-benzodioxol-5-yl)-2-(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetamide is a useful research compound. Its molecular formula is C17H14N2O4S and its molecular weight is 342.37. The purity is usually 95%.
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Scientific Research Applications
Allelochemical Transformation and Soil Disease Suppression
Benzothiazinones, which share structural similarities with the compound , are allelochemicals present in agricultural crops like wheat, rye, and maize. These compounds transform into various products, including acetamides, through microbial activity in the soil. This transformation is crucial for exploiting the allelopathic properties of these crops to suppress weeds and soil-borne diseases (Fomsgaard, Mortensen, & Carlsen, 2004).
Chemical Synthesis and Reaction Studies
Research into benzothiazine derivatives, such as reactions involving hydroxamic acids to yield various transformation products including acetamides, underscores the chemical versatility and potential for diverse applications of these compounds (Coutts, Matthias, Mah, & Pound, 1970; Coutts & Pound, 1971).
Pharmacological Potential
While direct information on the pharmacological applications of N-(1,3-benzodioxol-5-yl)-2-(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetamide is excluded per the requirements, structurally related compounds have been investigated for potential biological activities, including antifungal, analgesic, and anti-inflammatory properties. These studies highlight the broad interest in benzothiazine derivatives for possible therapeutic applications, emphasizing the compound's relevance to drug discovery and pharmacological research (Gupta & Wagh, 2006; Kaplancıklı, Altıntop, Turan-Zitouni, Ozdemir, & Can, 2012).
Advanced Material and Chemical Synthesis
Further studies focus on the synthesis and properties of benzothiazine derivatives for advanced materials and chemical synthesis applications. These include exploring the structural and electronic properties of benzothiazolinone acetamide analogs for potential use in photovoltaic cells, highlighting the compound's versatility beyond pharmacological contexts (Mary et al., 2020).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c20-16(18-10-5-6-12-13(7-10)23-9-22-12)8-15-17(21)19-11-3-1-2-4-14(11)24-15/h1-7,15H,8-9H2,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFJEMMHIQZFHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CC3C(=O)NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.